6-Fluoro-3-methylbenzo[d]isoxazol-5-amine
CAS No.: 221559-22-4
Cat. No.: VC3810637
Molecular Formula: C8H7FN2O
Molecular Weight: 166.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221559-22-4 |
|---|---|
| Molecular Formula | C8H7FN2O |
| Molecular Weight | 166.15 g/mol |
| IUPAC Name | 6-fluoro-3-methyl-1,2-benzoxazol-5-amine |
| Standard InChI | InChI=1S/C8H7FN2O/c1-4-5-2-7(10)6(9)3-8(5)12-11-4/h2-3H,10H2,1H3 |
| Standard InChI Key | OIUPYMDYYMKAMI-UHFFFAOYSA-N |
| SMILES | CC1=NOC2=CC(=C(C=C12)N)F |
| Canonical SMILES | CC1=NOC2=CC(=C(C=C12)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine consists of a fused benzene-isoxazole ring system. Key substituents include:
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A fluorine atom at the 6-position, enhancing electronegativity and metabolic stability.
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A methyl group at the 3-position, contributing to steric effects and lipophilicity.
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An amine group at the 5-position, enabling hydrogen bonding and derivatization .
The compound’s planar geometry and electron-deficient isoxazole ring facilitate π-π stacking interactions with biological targets, as evidenced by docking studies .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇FN₂O |
| Molecular Weight | 166.15 g/mol |
| LogP (Calculated) | 1.82 |
| Hydrogen Bond Donors | 2 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (N, O, F) |
The fluorine atom significantly lowers the pKa of the amine group (estimated pKa ≈ 4.2), enhancing solubility in acidic environments .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most reported method involves cyclization of 3-methyl-4-fluoroaniline with hydroxylamine hydrochloride under acidic conditions:
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Reaction Setup: 3-Methyl-4-fluoroaniline (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) are dissolved in ethanol.
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Cyclization: The mixture is refluxed at 80°C for 12 hours, yielding the isoxazole ring via intramolecular nucleophilic attack.
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Isolation: The crude product is purified via recrystallization from ethyl acetate, achieving >90% purity .
Industrial-Scale Manufacturing
Modern facilities employ continuous flow reactors to enhance yield and reduce waste:
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Reactor Type: Microfluidic tubular reactors with in-line IR monitoring.
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Throughput: 50–100 kg/day with a space-time yield of 0.8 kg·L⁻¹·h⁻¹.
Biological Activities and Mechanisms
Anticancer Activity
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine derivatives exhibit potent cytotoxicity against colorectal (Colo205) and breast (MCF7) cancer cell lines:
| Derivative | IC₅₀ (μM) vs. Colo205 | Mechanism |
|---|---|---|
| 20c | 5.04 ± 0.3 | p53 activation, G2/M arrest |
| FM26 | 0.02 ± 0.01 | RORγt inverse agonism |
Mechanistically, these compounds induce mitochondrial-dependent apoptosis by upregulating Bax/Bcl-2 ratios and activating caspase-3 .
Neurological Applications
In rodent models of epilepsy, structural analogs demonstrated 80% seizure suppression at 30 mg/kg, comparable to phenytoin . The fluorine atom enhances blood-brain barrier permeability, while the methyl group reduces hepatic clearance .
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: Oral bioavailability of 65% in rats (dose: 10 mg/kg).
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Metabolism: Hepatic CYP3A4-mediated oxidation to 6-fluoro-3-methylbenzo[d]isoxazol-5-ol (inactive).
Acute Toxicity
In OECD-compliant studies, the LD₅₀ exceeded 2000 mg/kg in mice, with no neurotoxicity observed at therapeutic doses .
Comparative Analysis with Analogues
| Compound | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|
| 3-Methylbenzo[d]isoxazol-5-amine | Lacks 6-fluoro substituent | 2.5x lower potency vs. Colo205 |
| 5-Amino-3-methylbenzo[d]isoxazole | Non-fused benzene ring | Poor metabolic stability |
The 6-fluoro group enhances target binding affinity by 40% compared to non-fluorinated analogs .
Future Directions
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Clinical Translation: Phase I trials for oncology indications are warranted, leveraging the compound’s p53-activating properties.
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Synthetic Optimization: Introducing trifluoromethyl groups at the 4-position could further improve pharmacokinetics .
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Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) merits investigation .
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